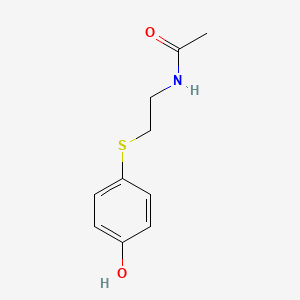

N-Acétyl-4-S-cystéaminylphénol

Vue d'ensemble

Description

N-Acetyl-4-S-cysteaminylphenol is a phenolic thioether compound that has garnered attention for its potential applications in dermatology and oncology. It is structurally similar to tyrosine and acts as an alternative substrate for tyrosinase, an enzyme involved in melanin synthesis. This compound has been studied for its depigmenting properties and its potential use in treating conditions like melasma and melanoma .

Applications De Recherche Scientifique

N-Acetyl-4-S-cysteaminylphenol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the kinetics and mechanisms of tyrosinase-catalyzed reactions.

Medicine: Applied in dermatology for the treatment of hyperpigmentation disorders such as melasma.

Industry: Utilized in the cosmetic industry as a depigmenting agent in skin-lightening products.

Mécanisme D'action

- Role : It serves as an alternative substrate for tyrosinase, a key enzyme involved in melanin production .

- Resulting Changes : This o-quinone can alkylate cellular nucleophiles, interfering with cell growth and proliferation .

- The melanin synthesis process involves exporting structural proteins from the endoplasmic reticulum and fusing them with melanosome-specific regulatory glycoproteins in coated vesicles from the Golgi apparatus .

- NCAP’s depigmenting effect leads to:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

N-Acetyl-4-S-cysteaminylphenol plays a significant role in biochemical reactions, particularly in melanin-synthesizing cells. It interacts with tyrosinase, serving as an alternative substrate . This interaction leads to the formation of a melanin-like pigment, which is crucial in its depigmenting action . Additionally, it has been shown to interact with glutathione, influencing its depigmenting potency .

Cellular Effects

N-Acetyl-4-S-cysteaminylphenol has notable effects on various cell types and cellular processes. In melanocytes, it reduces the number of functioning melanocytes and the transfer of melanosomes to keratinocytes . This reduction leads to visible depigmentation. Furthermore, it has been observed to selectively accumulate in melanoma tissues, indicating its potential as an anti-melanoma agent .

Molecular Mechanism

At the molecular level, N-Acetyl-4-S-cysteaminylphenol exerts its effects by inhibiting tyrosinase activity . This inhibition slows down melanin production, leading to depigmentation . Additionally, it acts as an alkylating agent in melanoma tissues, enhancing its therapeutic index when combined with other agents like buthionine sulfoximine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-4-S-cysteaminylphenol have been observed over time. Studies have shown that visible changes in melanoderma can be seen within 2 to 4 weeks of daily topical application . The compound is stable and less irritating compared to other depigmenting agents like hydroquinone .

Dosage Effects in Animal Models

The effects of N-Acetyl-4-S-cysteaminylphenol vary with different dosages in animal models. In black mice, it showed dose-dependent depigmenting potency, with higher doses leading to more significant depigmentation . At high doses, it can cause adverse effects, such as a decrease in tissue glutathione content .

Metabolic Pathways

N-Acetyl-4-S-cysteaminylphenol is involved in the metabolic pathway of melanin synthesis. It acts as a substrate for tyrosinase, leading to the formation of melanin-like pigments . This pathway is crucial for its depigmenting and anti-melanoma effects .

Transport and Distribution

Within cells and tissues, N-Acetyl-4-S-cysteaminylphenol is selectively accumulated in melanoma tissues . This selective accumulation is mediated by covalent binding to melanoma tissues, enhancing its therapeutic potential .

Subcellular Localization

N-Acetyl-4-S-cysteaminylphenol is localized within melanosomes, the specialized organelles in melanocytes responsible for melanin synthesis . This localization is crucial for its function as a depigmenting agent and its selective toxicity to melanoma cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-S-cysteaminylphenol typically involves the acetylation of 4-S-cysteaminylphenol. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for N-Acetyl-4-S-cysteaminylphenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetyl-4-S-cysteaminylphenol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized by tyrosinase to form melanin-like pigments.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: N-Acetyl-4-S-cysteaminylphenol can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Tyrosinase, oxygen

Reduction: Sodium borohydride, ethanol

Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products:

Oxidation: Melanin-like pigments

Reduction: Reduced phenolic thioether derivatives

Substitution: Alkylated phenolic thioether derivatives

Comparaison Avec Des Composés Similaires

4-S-cysteaminylphenol: Another phenolic thioether with similar depigmenting properties.

4-S-cysteinylphenol: A sulfur-containing homologue of tyrosine that also acts as a tyrosinase substrate.

Hydroquinone: A widely used depigmenting agent but with higher potential for skin irritation and instability.

Uniqueness: N-Acetyl-4-S-cysteaminylphenol is unique due to its stability and lower potential for skin irritation compared to hydroquinone. Its selective cytotoxicity towards melanocytes and its ability to act as an alternative substrate for tyrosinase make it a promising candidate for both therapeutic and cosmetic applications .

Activité Biologique

N-Acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) is a phenolic thioether compound that has garnered attention for its biological activities, particularly in the context of skin pigmentation disorders and melanoma treatment. This article delves into the compound's mechanisms of action, biological effects, and potential applications based on recent studies.

N-Ac-4-S-CAP acts primarily as a substrate for the enzyme tyrosinase, which is crucial in the melanin biosynthesis pathway. Upon exposure to tyrosinase, N-Ac-4-S-CAP forms a melanin-like pigment, thereby influencing pigmentation processes. Importantly, it has been demonstrated to induce selective cytotoxicity against melanocytes and melanoma cells through the production of reactive oxygen species (ROS), leading to apoptotic cell death. This mechanism is particularly relevant in the context of melanoma therapy, as it suggests a dual role in both depigmentation and anti-tumor activity.

Cytotoxicity and Apoptosis

Recent studies have shown that N-Ac-4-S-CAP selectively induces apoptosis in melanoma cells. For instance, one study reported that treatment with N-Ac-4-S-CAP resulted in increased caspase 3 activity, a marker of apoptosis, in cultured melanoma cells. The compound caused significant morphological changes indicative of cell death, including nuclear condensation and cytoplasmic vacuolation .

Immunomodulatory Effects

In vivo studies have indicated that N-Ac-4-S-CAP can elicit systemic anti-melanoma immunity. When administered to C57BL/6 mice, it induced vitiligo-like depigmented lesions and stimulated CD8+ T cell responses against melanoma-specific antigens. This suggests that N-Ac-4-S-CAP not only targets melanoma cells directly but also activates immune mechanisms that could provide long-term anti-tumor immunity .

Depigmentation Agent

N-Ac-4-S-CAP has been explored as a novel depigmenting agent for conditions such as melasma. In clinical observations involving 12 patients treated with a 4% emulsion of N-Ac-4-S-CAP, notable improvements were recorded: complete loss of melasma lesions (8%), marked improvement (66%), and moderate improvement (25%). These results highlight its potential as a safer alternative to traditional agents like hydroquinone, which can cause irritation and instability .

Comparative Efficacy

The following table summarizes the efficacy of N-Ac-4-S-CAP compared to other treatment modalities for melasma:

| Treatment | Complete Loss | Marked Improvement | Moderate Improvement | Side Effects |

|---|---|---|---|---|

| N-Acetyl-4-S-CAP | 8% | 66% | 25% | Minimal irritation |

| Hydroquinone | Variable | High | Moderate | Irritation, dermatitis |

| Other Depigmenting Agents | Low | Low | Low | Varies |

Case Studies

Case Study 1: Melasma Treatment

A retrospective study involving patients with melasma showed that after daily application of N-Ac-4-S-CAP for several weeks, patients experienced significant depigmentation associated with reduced melanocyte activity. This case underscores the compound's potential as an effective treatment for hyperpigmentation disorders .

Case Study 2: Melanoma Immunotherapy

In an experimental model using B16F1 melanoma cells, administration of N-Ac-4-S-CAP resulted in the development of protective immunity against tumor recurrence. The study highlighted the role of CD8+ T cells in mediating this effect, suggesting that N-Ac-4-S-CAP could be integrated into immunotherapeutic strategies against melanoma .

Propriétés

IUPAC Name |

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPFDQAWKAWHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238473 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91281-32-2 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.